(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Brand Name: Vulcanchem
CAS No.: 152006-17-2
VCID: VC0014949
InChI: InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
SMILES: CC1(OC2C(OC(=O)C2O1)CO)C
Molecular Formula: C8H12O5
Molecular Weight: 188.18 g/mol

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS No.: 152006-17-2

VCID: VC0014949

Molecular Formula: C8H12O5

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one - 152006-17-2

Description

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one is a chemical compound with the molecular formula C8H12O5 . Other identifiers for this compound include its CAS number, 83085-15-8, and its IUPAC name, which is (3aS,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one . It is also identified by its InChI code and InChI key .

A similar compound is 3-O-Benzyl-4-(hydroxymethyl)-1,2-O-isopropylidene-a-D-ribofuranose, which has the molecular formula C16H22O6 . This compound is also known by several other names, including ((3aR,6S,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol . Its CAS number is 63593-03-3 . The precautionary statements include P261, P280, and P305+P351+P338 and the signal word is warning .

Experienced research assistants may find it beneficial to highlight key projects and accomplishments in their resumes, focusing on relevance and clarity . Skills such as data collection and analysis, as well as specialized knowledge, should be emphasized . Action verbs like "Analyzed", "Collaborated", and "Conducted" can effectively showcase experience .

CAS No. 152006-17-2
Product Name (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Molecular Formula C8H12O5
Molecular Weight 188.18 g/mol
IUPAC Name (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Standard InChI InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
Standard InChIKey NHHKFJCWLPPNCN-KVQBGUIXSA-N
SMILES CC1(OC2C(OC(=O)C2O1)CO)C
Canonical SMILES CC1(OC2C(OC(=O)C2O1)CO)C
Synonyms 2,3-O-(1-Methylethylidene)-L-lyxonic Acid γ-Lactone;
PubChem Compound 9990017
Last Modified Sep 15 2023

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